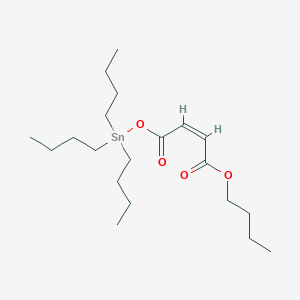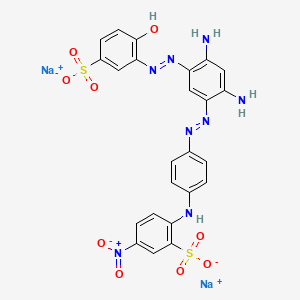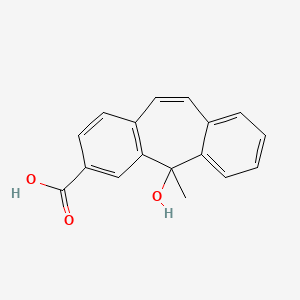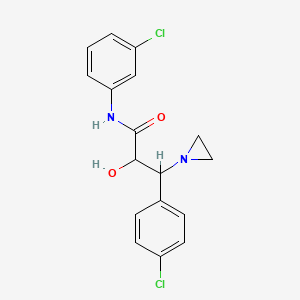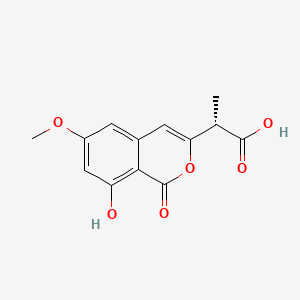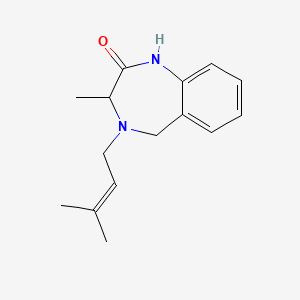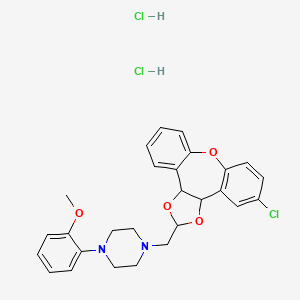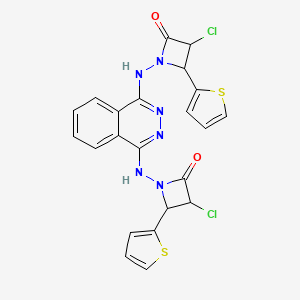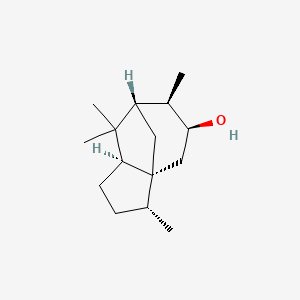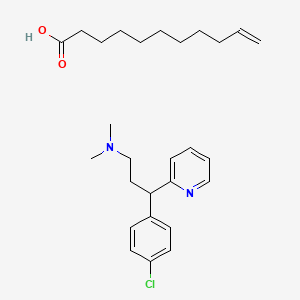
Chlorpheniramine 10-undecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpheniramine 10-undecenoate is a chemical compound derived from chlorpheniramine, a well-known antihistamine used to treat allergic reactions This compound combines the antihistamine properties of chlorpheniramine with the unique characteristics of 10-undecenoic acid, which is known for its antifungal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorpheniramine 10-undecenoate typically involves the esterification of chlorpheniramine with 10-undecenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Chlorpheniramine 10-undecenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorpheniramine 10-undecenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal treatments.
Medicine: Its antihistamine properties are explored for potential use in treating allergic reactions and other histamine-related conditions.
Industry: The compound is investigated for its potential use in developing antifungal coatings and preservatives.
Mecanismo De Acción
The mechanism of action of chlorpheniramine 10-undecenoate involves its interaction with histamine H1 receptors. By binding to these receptors, the compound blocks the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The 10-undecenoic acid component contributes to its antifungal activity by disrupting the cell membrane of fungi, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine: A widely used antihistamine with similar histamine-blocking properties.
10-Undecenoic Acid: Known for its antifungal properties, used in various antifungal treatments.
Cetirizine: Another antihistamine with similar uses but different chemical structure.
Diphenhydramine: An antihistamine with sedative properties, often used in sleep aids.
Uniqueness
Chlorpheniramine 10-undecenoate is unique due to its combined antihistamine and antifungal properties
Propiedades
Número CAS |
60374-13-2 |
|---|---|
Fórmula molecular |
C27H39ClN2O2 |
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;undec-10-enoic acid |
InChI |
InChI=1S/C16H19ClN2.C11H20O2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-9,11,15H,10,12H2,1-2H3;2H,1,3-10H2,(H,12,13) |
Clave InChI |
KYWLQXIDNUQVQY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C=CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


